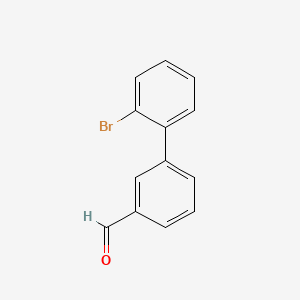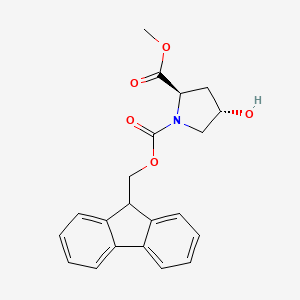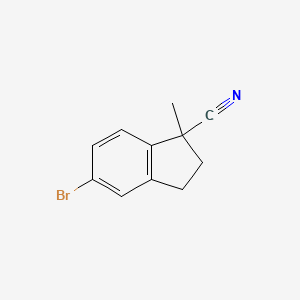![molecular formula C16H25NO4 B13453452 3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13453452.png)
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[311]heptane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the protection of the amine group followed by the formation of the bicyclic ring system. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for the amine. The synthetic route may involve the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Formation of the bicyclic ring system: The protected amine undergoes cyclization to form the bicyclic structure.
Deprotection: The Boc group is removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Analyse Des Réactions Chimiques
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the development of inhibitors for specific enzymes or receptors.
Biological Research: It is used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other similar compounds, such as:
3-[(Tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid: This compound has a phenyl group instead of a cyclobutyl group, which may affect its reactivity and applications.
5-[(Tert-butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic acid: This compound has a similar bicyclic structure but differs in the position and nature of the substituents.
These comparisons highlight the uniqueness of 3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[31
Propriétés
Formule moléculaire |
C16H25NO4 |
|---|---|
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
5-cyclobutyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C16H25NO4/c1-14(2,3)21-13(20)17-9-15(11-5-4-6-11)7-16(8-15,10-17)12(18)19/h11H,4-10H2,1-3H3,(H,18,19) |
Clé InChI |
FYRLHIZGIWKZAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)O)C3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13453373.png)




![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)
![3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13453405.png)



![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)


